molecular formula C19H15BrN2O4S2 B2480495 (Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 292169-97-2

(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No. B2480495
CAS RN: 292169-97-2
M. Wt: 479.36
InChI Key: GXNSHKNNFOEPCC-YBEGLDIGSA-N
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Description

The compound is also known as 4-[(5Z)-5-(3-ETHOXY-4-HYDROXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID . It has a linear formula of C16H17NO5S2 and a molecular weight of 367.446 .


Synthesis Analysis

The compound is part of a series of derivatives that were designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template . The presence of electron-withdrawing halogen groups at the para position of the phenyl ring has been found to improve their activity .


Molecular Structure Analysis

The compound’s structure is based on the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold . The 3-ethoxy-4-hydroxybenzylidene ring was well fitted in the active site through π-aryl interaction with Ala286 and Val283 .


Chemical Reactions Analysis

The compound is part of a series of derivatives that were designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template . The presence of electron-withdrawing halogen groups at the para position of the phenyl ring has been found to improve their activity .


Physical And Chemical Properties Analysis

The compound has a linear formula of C16H17NO5S2 and a molecular weight of 367.446 . More detailed physical and chemical properties are not available in the sources retrieved.

Scientific Research Applications

Tyrosinase Inhibition

(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide: has demonstrated significant tyrosinase inhibition. Tyrosinase is a key enzyme involved in melanin synthesis. Excessive melanin production can lead to hyperpigmentation, age spots, and melasma. This compound effectively suppresses tyrosinase activity, making it promising for skin-whitening applications .

Anti-Melanogenic Properties

The compound’s β-phenyl-α,β-unsaturated carbonyl scaffold contributes to its anti-melanogenic effects. It attenuates melanin production by interacting with tyrosinase, α-melanocyte-stimulating hormone (α-MSH), and cyclic AMP (cAMP)-elevating agents. As a result, it may find use in cosmetic formulations aimed at reducing skin pigmentation .

Potential Cosmeceutical Agent

Given its ability to inhibit melanin synthesis, (Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide holds promise as a cosmeceutical agent. Formulations containing this compound could help address skin discoloration and improve overall skin tone .

Melanoma Research

Researchers have explored this compound’s impact on melanoma cells. It attenuates melanin content in B16F10 melanoma cells, suggesting potential therapeutic applications in melanoma treatment or prevention .

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationship (SAR) of related derivatives could reveal additional applications. By modifying the benzylidene and thiazolidinone moieties, researchers may discover compounds with enhanced properties .

Drug Development

While more studies are needed, the inhibitory effects of this compound make it a candidate for developing pharmacological agents targeting melanogenesis-related disorders. Its unique structure provides opportunities for drug design and optimization .

Mechanism of Action

The compound has been found to inhibit tyrosinase, an enzyme that plays a key role in melanin production . The 4-OH of the hydroxy benzylidene ring forms two interactions with the imidazole group of His85 (2.03 Å) and His263 (2.7 Å) .

properties

IUPAC Name

4-bromo-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNSHKNNFOEPCC-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

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